(2-Ethyl-1H-benzimidazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

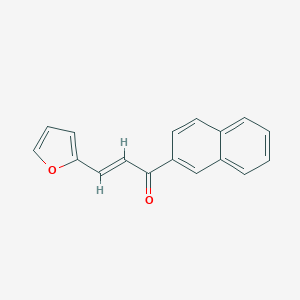

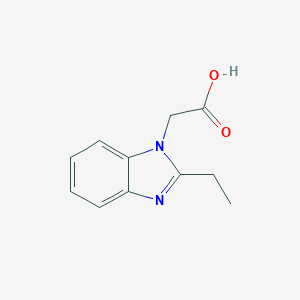

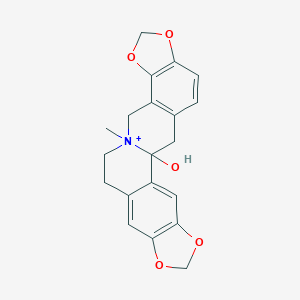

2-Ethyl-1H-benzimidazole-1-acetic Acid is a chemical compound with the CAS Number: 54980-96-0 and a molecular weight of 204.23 . It has a linear formula of C11H12N2O2 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-Ethyl-1H-benzimidazole-1-acetic Acid, usually involves the construction of a benzene ring containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of 2-Ethyl-1H-benzimidazole-1-acetic Acid is represented by the formula C11H12N2O2 . The molecular weight of the compound is 204.23 .Physical And Chemical Properties Analysis

2-Ethyl-1H-benzimidazole-1-acetic Acid is a white to yellow solid . It has a molecular weight of 204.23 and a linear formula of C11H12N2O2 .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid derivatives have been explored for their antimicrobial and antifungal properties. Notably, some derivatives of this compound have demonstrated significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus. The effectiveness of these compounds in combatting such microbial strains highlights their potential in developing new antimicrobial agents (Salahuddin et al., 2017).

Chemical Properties and Biological Activities

Ethyl esters of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid and its variants have been synthesized and studied extensively. These studies delve into the chemical properties of these esters, such as hydrolysis, decarboxylation, and hydrazinolysis. Moreover, the biological activities of these compounds, including their fungicidal, antimicrobial, antiarrhythmic properties, and their influence on brain rhythmogenesis, have been a subject of research, underscoring the multifaceted potential of these compounds in therapeutic applications (Anisimova et al., 2011).

Antitubercular and Antimicrobial Activities

Research has been conducted on benzimidazole acetic acid derivatives to evaluate their antitubercular and antimicrobial activities. The synthesis of these derivatives and their subsequent biological screening revealed promising results, indicating their potential as antitubercular agents and their efficacy in antimicrobial applications. This positions these compounds as potential candidates for the development of new drugs targeting tuberculosis and microbial infections (Maste et al., 2011).

Synthesis and Immunotropic Activity

Further research into the derivatives of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid has led to the synthesis of compounds containing thietane cycles. These derivatives have been evaluated for their immunotropic activities, paving the way for potential applications in modulating immune responses and treating various immunological disorders (Khaliullin et al., 2004).

Propiedades

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOJAWBQBWGRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344132 |

Source

|

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

54980-96-0 |

Source

|

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)

![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)